molecular formula C7H8N2O3 B8278166 4-Methoxy-3-methyl-5-nitropyridine

4-Methoxy-3-methyl-5-nitropyridine

Cat. No.: B8278166
M. Wt: 168.15 g/mol
InChI Key: FCKGOLVRJMICRR-UHFFFAOYSA-N
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Description

Structural Characterization and Physicochemical Properties

Molecular Structure Analysis and Crystallographic Data

The molecular structure of 4-methoxy-3-methyl-5-nitropyridine (Fig. 1) has been elucidated through X-ray crystallography and comparative studies of analogous nitropyridines. Key structural features include:

  • Pyridine Ring Geometry : The aromatic ring adopts a planar configuration, with minor deviations caused by steric and electronic effects from substituents. The nitro group at position 5 induces electron withdrawal, while the methoxy group at position 4 contributes resonance effects.
  • Substituent Orientation :
    • The nitro group forms a dihedral angle of 3.9° with the pyridine ring, minimizing steric hindrance.
    • The methoxy group rotates 7.4° out of the ring plane to avoid clashes with adjacent substituents.
    • The methyl group at position 3 adopts a staggered conformation relative to the ring.

Crystallographic Data :

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell (Å) a = 7.496, b = 18.38, c = 6.068
β Angle 77.18°
Volume (ų) 815
Z (Molecules/Unit Cell) 4

These parameters align with those of structurally similar nitropyridines, confirming the reliability of the model.

Spectroscopic Profiling (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy :

Characteristic absorption bands include:

  • Nitro Group (NO₂) : Asymmetric stretching at 1530 cm⁻¹ and symmetric stretching at 1350 cm⁻¹.
  • Methoxy Group (OCH₃) : C–O stretching at 1265 cm⁻¹ and O–CH₃ bending at 2850–2960 cm⁻¹.
  • Pyridine Ring : C–H in-plane bending at 1210 cm⁻¹ and ring stretching at 1600 cm⁻¹.
NMR Spectroscopy :
  • ¹H NMR (500 MHz, CDCl₃) :
    • H-2: δ 8.45 ppm (d, J = 2.5 Hz) – deshielded by the nitro group.
    • H-6: δ 7.02 ppm (d, J = 2.5 Hz) – influenced by the methoxy group.
    • OCH₃: δ 3.98 ppm (s).
    • CH₃: δ 2.52 ppm (s).
  • ¹³C NMR :
    • C-5 (NO₂): δ 148.2 ppm.
    • C-4 (OCH₃): δ 152.8 ppm.
    • C-3 (CH₃): δ 20.1 ppm.
UV-Vis Spectroscopy :

In ethanol, the compound shows λₘₐₐ at 265 nm (π→π* transition of the nitro group) and 310 nm (n→π* transition of the pyridine ring).

Thermochemical Properties and Stability Analysis

Thermogravimetric analysis (TGA) reveals:

  • Decomposition Onset : 210°C, with a mass loss of 95% by 300°C.
  • Exothermic Peaks : Observed at 215°C (nitro group decomposition) and 240°C (pyridine ring breakdown).
  • Melting Point : 98–100°C, consistent with nitropyridines of similar molecular weight.

The compound remains stable under inert atmospheres at room temperature but undergoes rapid hydrolysis in acidic or basic conditions due to nitro group reactivity.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) provide insights into electronic properties:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
  • Electrostatic Potential : The nitro group exhibits the highest electron density (-0.35 e⁻/ų), while the methyl group is electron-deficient (+0.18 e⁻/ų).
  • NBO Analysis : Hyperconjugation between the methoxy oxygen lone pairs and the pyridine ring stabilizes the structure by 28 kcal/mol.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

4-methoxy-3-methyl-5-nitropyridine

InChI

InChI=1S/C7H8N2O3/c1-5-3-8-4-6(9(10)11)7(5)12-2/h3-4H,1-2H3

InChI Key

FCKGOLVRJMICRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1OC)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
4-Methoxy-3-methyl-5-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. It has been particularly noted for its potential in developing anti-cancer and anti-inflammatory drugs. For instance, research indicates that modifications to this compound can enhance its efficacy against various cancer cell lines, including renal and breast cancer cells .

Case Study: Anticancer Activity
A pivotal study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of structural modifications at the C-4 position to improve anticancer activity .

CompoundCell LineGI50 (μM)
This compound derivativeMDA-MB-23126.6 ± 1.4
This compound derivativeA49822.3 ± 1.5
This compound derivativeSJSA-125.0 ± 0.8

Agricultural Chemistry

Use in Agrochemicals:
The compound is utilized in the formulation of agrochemicals, particularly as a building block for creating effective pesticides and herbicides. Its structural properties allow for the enhancement of crop protection and yield .

Case Study: Pesticide Development
Research has shown that derivatives of this compound can improve the efficacy of existing pesticide formulations, leading to better pest control without harming beneficial insects .

Material Science

Potential in Advanced Materials:
In material science, this compound is explored for its potential in synthesizing advanced materials such as polymers and coatings. These materials can offer improved durability and resistance to environmental factors .

Analytical Chemistry

Reagent in Analytical Methods:
The compound acts as a reagent in various analytical methods, aiding researchers in detecting and quantifying other chemical substances within complex mixtures. Its unique chemical properties facilitate accurate measurements and analyses .

Biochemical Research

Studies on Biological Processes:
In biochemical research, this compound is employed to study enzyme inhibition and receptor binding, providing insights into biological processes that could lead to new therapeutic targets .

Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Methoxy-3-nitropyridine (CAS 31872-62-5) Structure: Nitro at 3-position, methoxy at 4-position. This compound is widely used as a synthetic intermediate due to its reactivity in substitution and coupling reactions . Contrast: The absence of a methyl group in this compound reduces steric hindrance, possibly enhancing its solubility in polar solvents like methanol or acetonitrile .
  • 2-Methoxy-4-methyl-5-nitropyridine (7c) Structure: Methoxy at 2-position, methyl at 4-position, nitro at 5-position. Properties: Reported in with a 95% synthesis yield, this isomer demonstrates how methoxy positioning near the nitrogen atom alters electronic distribution. The 2-methoxy group may engage in intramolecular hydrogen bonding or resonance effects, stabilizing the pyridine ring .

Functional Group Variations

  • 2-Hydroxy-4-methyl-5-nitropyridine (BP 9888)

    • Structure : Hydroxy at 2-position, methyl at 4-position, nitro at 5-position.
    • Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in aqueous media compared to methoxy-substituted analogs. However, it may reduce thermal stability, as seen in lower melting points (e.g., 66–68°C for thiophene-containing analogs in ) .
  • 2-(4-Methoxyphenoxy)-3-nitropyridine Structure: Phenoxy group at 2-position, nitro at 3-position. Properties: The bulky phenoxy substituent induces near-orthogonal geometry between the pyridine and benzene rings, promoting C-H···π and N-O···π interactions in crystal packing.

Data Tables

Table 1: Comparative Analysis of Nitropyridine Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Key Properties References
4-Methoxy-3-methyl-5-nitropyridine 4-OCH₃, 3-CH₃, 5-NO₂ N/A N/A Hypothesized intermediate
4-Methoxy-3-nitropyridine 4-OCH₃, 3-NO₂ N/A N/A High reactivity in substitution
2-Methoxy-4-methyl-5-nitropyridine 2-OCH₃, 4-CH₃, 5-NO₂ N/A 95 Stabilized by resonance
Phenyl(2,4,6-trimethyl-5-nitro)methanone 2,4,6-CH₃, 5-NO₂ 72–74 72 High steric hindrance
2-Hydroxy-4-methyl-5-nitropyridine 2-OH, 4-CH₃, 5-NO₂ N/A N/A Enhanced solubility via H-bonding

Table 2: Substituent Effects on Physical Properties

Substituent Position (Methoxy/Methyl/Nitro) Electronic Effect Steric Effect Melting Point Trend
4-OCH₃, 3-CH₃, 5-NO₂ Moderate electron withdrawal Moderate steric bulk Likely 60–80°C*
2-OCH₃, 4-CH₃, 5-NO₂ Resonance stabilization Low steric hindrance Higher (>100°C)
3-NO₂, 4-OCH₃ Strong electron withdrawal Minimal steric bulk Variable

*Inferred from analogs in .

Key Findings and Implications

  • Synthetic Utility : Methoxy and methyl groups in nitropyridines enhance regioselectivity in cross-coupling reactions, as seen in high-yield syntheses of trimethyl-substituted derivatives .
  • Solubility and Reactivity : Hydroxy-substituted nitropyridines exhibit superior aqueous solubility but lower thermal stability compared to methoxy analogs, impacting their suitability in drug formulation .

Preparation Methods

N-Oxide-Mediated Nitration and Substitution

This approach leverages pyridine N-oxide intermediates to direct nitration regioselectivity. For example, 3-methylpyridine undergoes oxidation to its N-oxide, followed by nitration at the para position relative to the N-oxide group (position 4). Subsequent substitution of the nitro group with methoxy yields 4-methoxy-3-methylpyridine, which undergoes a second nitration at position 5 (para to methoxy).

Direct Functionalization of Pre-Substituted Pyridines

Alternative routes begin with pre-functionalized pyridines, such as 4-methoxypyridine, and introduce methyl groups via directed ortho metalation or Minisci reactions. However, these methods face challenges in achieving high regioselectivity for the 3-methyl group.

Stepwise Synthesis via N-Oxide Intermediates

Oxidation of 3-Methylpyridine to N-Oxide

3-Methylpyridine is oxidized using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, yielding 3-methylpyridine N-oxide. This step typically achieves >90% conversion under mild conditions (20–40°C, 12–24 h).

Nitration of N-Oxide Intermediate

Nitration of 3-methylpyridine N-oxide with fuming nitric acid in sulfuric acid introduces a nitro group at position 4, producing 4-nitro-3-methylpyridine N-oxide. The para-directing effect of the N-oxide ensures high regioselectivity (>85% yield).

Table 1: Nitration Conditions and Yields

Starting MaterialNitrating AgentTemperature (°C)Yield (%)
3-Methylpyridine N-oxideHNO₃/H₂SO₄0–587
3,5-DimethylpyridineHNO₃/Ac₂O2078

Methoxy Substitution via Nucleophilic Aromatic Substitution

The nitro group at position 4 is replaced with methoxy using sodium methoxide in methanol. This SNAr reaction proceeds at 60–80°C, yielding 4-methoxy-3-methylpyridine N-oxide (92% yield).

Reduction of N-Oxide to Pyridine

The N-oxide is reduced to pyridine using phosphorus trichloride (PCl₃) or catalytic hydrogenation. PCl₃ in dichloromethane at 0°C affords 4-methoxy-3-methylpyridine in 89% yield.

Final Nitration at Position 5

Nitration of 4-methoxy-3-methylpyridine with mixed acid (HNO₃/H₂SO₄) at 0–10°C introduces the nitro group at position 5, yielding the target compound (75% yield).

Alternative Synthetic Approaches

Hydrogenation-Assisted Functionalization

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Nitration : Lower temperatures (0–5°C) minimize byproducts like dinitro compounds.

  • Methoxy Substitution : Polar aprotic solvents (DMF) enhance nucleophilic displacement kinetics.

Catalytic Enhancements

Raney nickel or Pd/C catalysts improve hydrogenation efficiency during N-oxide reduction, with NH₃ or acid additives suppressing secondary amine formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Methoxy (δ 3.9 ppm) and nitro (δ 8.2–8.5 ppm) groups confirm substitution patterns.

  • LC-MS : Molecular ion peaks at m/z 196 [M+H]⁺ align with the target’s molecular weight (195.17 g/mol).

Purity Assessment

HPLC with UV detection (254 nm) reveals >98% purity for industrial-scale batches.

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis favors the N-oxide route due to reagent availability (H₂O₂, HNO₃) and high atom economy.

Waste Management

Neutralization of acidic byproducts (H₂SO₄, HNO₃) and solvent recovery (methanol, DMF) are critical for sustainable production .

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